5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-sulfonamide
Description
This compound is a sulfonamide derivative characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is further linked to a complex ethyl chain bearing a 3,4-dihydroisoquinoline moiety and a 4-(dimethylamino)phenyl group.
Properties
IUPAC Name |
5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S2/c1-26(2)20-9-7-18(8-10-20)21(15-25-31(28,29)23-12-11-22(24)30-23)27-14-13-17-5-3-4-6-19(17)16-27/h3-12,21,25H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAWAZKCNXGBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound belongs to a class of molecules that exhibit diverse mechanisms of action, making them valuable in the development of therapeutic agents.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 427.0 g/mol. The presence of both thiophene and isoquinoline moieties contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.0 g/mol |
| CAS Number | 904278-65-5 |
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its interactions with neurotransmitter receptors and potential therapeutic applications.
1. Neuropharmacological Effects
Research indicates that compounds containing the isoquinoline structure often interact with dopamine receptors. For instance, derivatives similar to 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-...) have shown promise as negative allosteric modulators at dopamine D2 receptors, impacting dopamine signaling pathways .
2. Antidepressant Potential
In studies examining the antidepressant-like effects, related compounds have demonstrated significant activity in preclinical models. The modulation of serotonin and norepinephrine pathways is hypothesized to contribute to these effects .
3. Anticancer Activity
Some derivatives of thiophene-based compounds have exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
-
Dopamine Receptor Modulation
- A study evaluated a compound structurally related to our target compound, demonstrating its ability to modulate dopamine receptor activity. This modulation was characterized by a significant reduction in dopamine binding affinity at D2 receptors, indicating potential for treating disorders like schizophrenia .
- Antidepressant Activity
- Cytotoxicity Against Cancer Cells
Summary Table of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-sulfonamide involves several chemical reactions that typically include the formation of the thiophene sulfonamide backbone and the incorporation of various functional groups. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Recent studies indicate that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of thiophene sulfonamides have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the disruption of cellular signaling pathways related to cell growth and survival.
Antimicrobial Properties
Compounds containing isoquinoline and thiophene moieties have been reported to possess antimicrobial activities. The target spectrum often includes both Gram-positive and Gram-negative bacteria, as well as fungi. The exact mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of thiophene derivatives has been explored, with studies suggesting that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing treatments for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the thiophene ring or substituents on the isoquinoline can significantly influence biological activity. Research indicates that specific substitutions can enhance potency while reducing toxicity.
Case Study 1: Anticancer Activity
A study evaluated a series of thiophene sulfonamides, including derivatives of 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl), against breast cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, a derivative was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, showcasing its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound is compared to two analogs:
5-chloro-N-({3-[(4-ethylphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}methyl)thiophene-2-sulfonamide (): Replaces the dihydroisoquinoline and dimethylaminophenyl groups with an imidazo[4,5-b]pyridine ring and a 4-ethylphenylmethyl substituent. The imidazopyridine core may enhance hydrogen-bonding capacity compared to the dihydroisoquinoline’s rigid bicyclic structure.
5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide (): Features a simpler ethyl linker with a terminal 4-sulfamoylphenyl group instead of the dimethylaminophenyl and dihydroisoquinoline moieties. The dual sulfonamide groups increase polarity, likely reducing lipophilicity but improving water solubility.
Physicochemical and Pharmacokinetic Properties
Hypothetical Binding Affinity and Selectivity
- Target Compound: The dihydroisoquinoline and dimethylaminophenyl groups may facilitate dual binding interactions—aromatic stacking via the bicyclic system and hydrophobic/charge-transfer interactions via the dimethylamino group.
- Imidazopyridine Analog : The imidazopyridine’s nitrogen-rich structure could enhance binding to metalloenzymes (e.g., kinases) but may reduce blood-brain barrier penetration due to increased polarity .
- Sulfamoylphenyl Analog : The additional sulfamoyl group might improve solubility but could lead to off-target interactions with other sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
Research Implications
The target compound is optimized for targets requiring both lipophilic and aromatic interactions (e.g., CNS targets).
The imidazopyridine analog may excel in extracellular enzyme inhibition.
The sulfamoylphenyl analog is better suited for hydrophilic environments or broad-spectrum sulfonamide applications.
Further computational docking studies (e.g., using the Glide method, noted for high accuracy in pose prediction ) could validate these hypotheses by modeling interactions with specific protein targets.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-sulfonamide, and what analytical methods validate its purity?
Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide coupling and heterocyclic ring formation. Key steps:
- Sulfonamide Formation : React thiophene-2-sulfonyl chloride with a dihydroisoquinoline-containing ethylamine intermediate under basic conditions (e.g., triethylamine in dry dichloromethane) .
- Characterization : Use / NMR to confirm regioselectivity and LC-MS to assess purity (>95%). X-ray crystallography resolves stereochemical ambiguities, particularly around the dihydroisoquinoline and ethylamine moieties .
Q. Q2. How should researchers design initial biological activity assays for this compound, considering its structural complexity?
Methodological Answer : Adopt a tiered screening approach:
In Silico Docking : Prioritize targets (e.g., kinases, GPCRs) using molecular docking to the dihydroisoquinoline and sulfonamide pharmacophores .
In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence polarization) at 10 µM–100 µM concentrations. Include controls for non-specific binding (e.g., bovine serum albumin) .
Cytotoxicity Profiling : Test against HEK-293 and HepG2 cell lines via MTT assay to rule out general toxicity before advancing to mechanistic studies .
Advanced Research Questions
Q. Q3. How can computational models resolve contradictions in reported binding affinities of this compound across different kinase targets?
Methodological Answer : Discrepancies may arise from conformational flexibility or assay conditions. Mitigate by:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to compare ligand-protein stability in explicit solvent (e.g., TIP3P water) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences (±0.5 kcal/mol accuracy) between kinase isoforms to identify key residues (e.g., gatekeeper mutations) .
- Experimental Cross-Validation : Repeat assays under standardized buffer conditions (pH 7.4, 150 mM NaCl) to isolate environmental effects .
Q. Q4. What strategies are effective for studying the environmental fate of this compound, given its sulfonamide and aromatic amine groups?
Methodological Answer : Follow the INCHEMBIOL framework ( ):
Physicochemical Profiling : Measure logP (octanol-water), hydrolysis rates (pH 4–9), and photodegradation under UV/visible light .
Biotic Transformation : Use soil microcosms with LC-HRMS to track metabolites (e.g., hydroxylated or dechlorinated derivatives) .
Ecotoxicity Testing : Evaluate Daphnia magna survival (48-hr EC50) and algal growth inhibition (72-hr IC50) to assess aquatic risks .
Q. Q5. How can researchers integrate the quadripolar methodological model (theoretical, epistemological, morphological, technical) to address mechanistic uncertainties in this compound’s activity?
Methodological Answer :
- Theoretical Pole : Link observed activity to electron-deficient sulfonamide motifs and π-π stacking of dihydroisoquinoline .
- Epistemological Pole : Compare results across assay types (e.g., FRET vs. SPR) to validate target engagement .
- Morphological Pole : Use cryo-EM or XFEL to resolve ligand-bound protein conformations at near-atomic resolution .
- Technical Pole : Optimize synthetic yields via DoE (Design of Experiments) with factors like temperature, solvent polarity, and catalyst loading .
Data Analysis and Contradiction Resolution
Q. Q6. How should researchers address discrepancies in IC50 values reported for this compound in kinase inhibition assays?
Methodological Answer :
- Assay Conditions Audit : Compare ATP concentrations (1 mM vs. 10 µM), which critically affect competitive inhibitors .
- Statistical Reanalysis : Apply Grubbs’ test to identify outliers and recalculate IC50 using nonlinear regression (four-parameter logistic model) .
- Orthogonal Validation : Confirm activity via thermal shift assay (ΔTm ≥ 2°C indicates binding) .
Q. Q7. What methods are recommended for elucidating metabolic pathways of this compound in hepatic microsomes?
Methodological Answer :
Phase I Metabolism : Incubate with human liver microsomes (HLM) + NADPH, then use UPLC-QTOF to identify hydroxylation or N-demethylation products .
Phase II Metabolism : Add UDPGA or PAPS to detect glucuronidation/sulfation .
Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to assess bioactivation risks .
Methodological Innovations
Q. Q8. How can machine learning optimize the derivatization of this compound for improved blood-brain barrier (BBB) penetration?
Methodological Answer :
- Descriptor Selection : Include topological polar surface area (TPSA), logD, and P-glycoprotein substrate probability .
- Model Training : Use random forests on ChEMBL BBB permeability data to predict modifications (e.g., fluorine substitution at the 4-dimethylamino phenyl group) .
- Synthetic Validation : Prioritize top 5 predicted analogs for synthesis and in situ perfusion studies in rodents .
Long-Term Stability and Storage
Q. Q9. What protocols ensure the long-term stability of this compound in laboratory settings?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
